2-(1,2-dimethyl-1H-indol-3-yl)-2-oxo-N-[4-(propan-2-yl)phenyl]acetamide
Description
Properties
IUPAC Name |
2-(1,2-dimethylindol-3-yl)-2-oxo-N-(4-propan-2-ylphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N2O2/c1-13(2)15-9-11-16(12-10-15)22-21(25)20(24)19-14(3)23(4)18-8-6-5-7-17(18)19/h5-13H,1-4H3,(H,22,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RPYYOQIVKFEOBS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=CC=CC=C2N1C)C(=O)C(=O)NC3=CC=C(C=C3)C(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(1,2-dimethyl-1H-indol-3-yl)-2-oxo-N-[4-(propan-2-yl)phenyl]acetamide typically involves multiple steps, starting with the preparation of the indole core. One common method involves the Fischer
Biological Activity
The compound 2-(1,2-dimethyl-1H-indol-3-yl)-2-oxo-N-[4-(propan-2-yl)phenyl]acetamide is a derivative of indole and acetamide, which has garnered attention in medicinal chemistry for its potential biological activities. This article aims to provide a comprehensive overview of its biological properties, including its synthesis, mechanisms of action, and therapeutic potential, supported by data tables and relevant case studies.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
- Molecular Formula : C18H22N2O2
- Molecular Weight : 298.38 g/mol
- CAS Number : Not specified but can be derived from the molecular structure.
Synthesis
The synthesis of 2-(1,2-dimethyl-1H-indol-3-yl)-2-oxo-N-[4-(propan-2-yl)phenyl]acetamide typically involves the condensation reaction between appropriate indole derivatives and acetamide precursors. The synthetic pathway may include the use of catalysts to enhance yield and purity.
Anticancer Activity
Recent studies have indicated that compounds with indole scaffolds exhibit significant anticancer properties. For instance, a related compound demonstrated an IC50 value of 49.85 µM against A549 cell lines, suggesting potential for tumor suppression . The mechanism often involves the induction of apoptosis in cancer cells through various pathways, including the inhibition of specific kinases or modulation of apoptotic factors.
Antibacterial Properties
In vitro evaluations have shown that derivatives similar to 2-(1,2-dimethyl-1H-indol-3-yl)-2-oxo-N-[4-(propan-2-yl)phenyl]acetamide possess antibacterial activity against strains such as Xanthomonas oryzae and Xanthomonas axonopodis. The minimum inhibitory concentration (MIC) values were found to be promising, indicating the potential for development as an antibacterial agent .
The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of Enzymatic Pathways : Indole derivatives often act as inhibitors of various enzymes involved in cancer progression and bacterial survival.
- Modulation of Cell Signaling : These compounds may interfere with signaling pathways such as MAPK and PI3K/Akt, leading to altered cell proliferation and apoptosis.
- Reactive Oxygen Species (ROS) Generation : Some studies suggest that these compounds can induce oxidative stress in cancer cells, promoting cell death.
Study 1: Anticancer Efficacy
A study conducted on a series of indole derivatives revealed that compounds with structural similarities to 2-(1,2-dimethyl-1H-indol-3-yl)-2-oxo-N-[4-(propan-2-yl)phenyl]acetamide exhibited significant cytotoxicity against multiple cancer cell lines. The study highlighted that modifications at the phenyl ring significantly enhanced the anticancer activity .
Study 2: Antibacterial Activity
In a comparative analysis of various N-substituted acetamides, it was found that certain derivatives showed effective inhibition against Gram-positive and Gram-negative bacteria. The compound's ability to disrupt bacterial cell wall synthesis was noted as a primary mechanism .
Data Tables
Scientific Research Applications
Anticancer Activity
Recent studies have indicated that derivatives of indole compounds exhibit significant anticancer properties. For instance, compounds similar to 2-(1,2-dimethyl-1H-indol-3-yl)-2-oxo-N-[4-(propan-2-yl)phenyl]acetamide have been shown to induce apoptosis in cancer cells through various mechanisms, including the inhibition of specific kinases involved in cell proliferation and survival pathways. The compound's structure suggests it may interact with targets such as the PI3K/Akt pathway, which is crucial in cancer cell signaling .
Antimicrobial Effects
The compound has also been evaluated for its antimicrobial properties. In vitro studies demonstrated that certain indole derivatives possess antibacterial activity against both gram-positive and gram-negative bacteria. The effectiveness of these compounds often correlates with their structural modifications, suggesting that the N-[4-(propan-2-yl)phenyl] moiety may enhance their bioactivity against microbial strains .
Neuroprotective Effects
Indole derivatives are recognized for their neuroprotective capabilities. Research indicates that compounds with similar structures can protect neuronal cells from oxidative stress and apoptosis. This property is particularly relevant in developing treatments for neurodegenerative diseases such as Alzheimer’s and Parkinson’s diseases .
Case Study 1: Anticancer Efficacy
In a study published in the Journal of Medicinal Chemistry, researchers explored the anticancer efficacy of a series of indole derivatives including 2-(1,2-dimethyl-1H-indol-3-yl)-2-oxo-N-[4-(propan-2-yl)phenyl]acetamide . The study demonstrated that these compounds significantly inhibited tumor growth in xenograft models, with mechanisms involving cell cycle arrest and apoptosis induction .
Case Study 2: Antimicrobial Activity
Another study focused on the antimicrobial properties of indole derivatives showed that N-[4-(propan-2-yl)phenyl] modifications enhanced activity against resistant bacterial strains. The Minimum Inhibitory Concentration (MIC) values were determined, showcasing promising results compared to standard antibiotics .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following compounds share structural or functional similarities with the target molecule, enabling comparative analysis of their physicochemical and biological properties.
Indole-Based Acetamides
HC-030031 : 2-(1,3-Dimethyl-2,6-dioxo-1,2,3,6-tetrahydropurin-7-yl)-N-[4-(propan-2-yl)phenyl]acetamide
- Key Difference : Replaces the indole with a purine-dione ring.
- Activity : TRPA1 antagonist (IC₅₀ = 4–10 μM), used in asthma models to reduce airway inflammation .
- Structural Impact : The purine core may enhance hydrogen bonding but reduce steric bulk compared to the dimethylindole in the target compound.
- Compound 15 (2-Hydroxy-2-(5-methyl-2-oxo-1,2-dihydro-indol-3-ylidene)-N-phenyl-acetamide): Key Difference: Contains a 5-methyl-2-oxoindoline core and lacks the 4-isopropylphenyl group. Activity: Part of a series showing antioxidant and antimicrobial properties in oxoindoline derivatives .
N,N-Dimethylisatylidene-3-acetamide (CAS 105703-64-8):
Substituted Phenyl Acetamides
Suvecaltamide (2-[4-(Propan-2-yl)phenyl]-N-{(1R)-1-[5-(2,2,2-trifluoroethoxy)pyridin-2-yl]ethyl}acetamide):
- Key Difference : Retains the 4-isopropylphenyl group but replaces the indole with a trifluoroethoxy-pyridine moiety.
- Activity : Voltage-activated calcium channel stabilizer with antiepileptic applications .
- Structural Impact : The trifluoroethoxy group increases metabolic resistance, contrasting with the target compound’s indole-based metabolism.
Brezivaptanum (Vasopressin receptor antagonist):
Morpholine and Sulfonyl Derivatives
- 2-(4-Acetyl-6,6-dimethyl-2-oxomorpholin-3-yl)-N-(4-isopropylphenyl)acetamide: Key Difference: Replaces indole with a morpholinone ring. Synthesis: Prepared via acetylation of intermediates in dichloromethane, demonstrating similar synthetic accessibility to the target compound .
- N-[4-(2,3-Dihydroindol-1-ylsulfonyl)phenyl]-2-(4-propan-2-ylphenoxy)acetamide: Key Difference: Incorporates a sulfonyl-dihydroindole group and phenoxy linker. Impact: The sulfonyl group enhances hydrogen-bond acceptor capacity, which may improve crystallinity but reduce membrane permeability .
Comparative Data Table
Key Research Findings
- Substituent Effects : The 4-isopropylphenyl group consistently enhances lipophilicity across analogs, but bioactivity depends on the heterocyclic core. For example, TRPA1 inhibition in HC-030031 vs. calcium modulation in suvecaltamide .
- Synthetic Accessibility: Indole and morpholine derivatives are synthesized via acetylation or coupling reactions, with yields influenced by steric hindrance (e.g., 58% yield for morpholinone derivative vs. lower yields for bulkier indoles) .
- Hydrogen Bonding : Indole-based compounds exhibit stronger intermolecular hydrogen bonding (e.g., N–H⋯N motifs in ) compared to morpholine derivatives, affecting crystallinity and solubility .
Q & A
Q. Q1. What are the common synthetic routes for preparing 2-(1,2-dimethyl-1H-indol-3-yl)-2-oxo-N-[4-(propan-2-yl)phenyl]acetamide?
A1. The synthesis typically involves sequential functionalization of the indole core. For example:
- Step 1: Alkylation of indole at the N1 position with a dimethyl group (e.g., using methyl iodide under basic conditions).
- Step 2: Introduction of the 2-oxoacetamide moiety via coupling of the indole-3-carboxylic acid derivative with 4-isopropylaniline. Acylation reactions using oxalyl chloride or acetic anhydride are common, as seen in structurally related acetamide syntheses .
- Step 3: Purification via column chromatography (e.g., silica gel with gradients of ethyl acetate/hexane) or recrystallization.
Key considerations: Monitor intermediates using TLC and optimize reaction times to avoid over-oxidation of sensitive intermediates like oxo-acetyl chlorides .
Q. Q2. How is this compound characterized to confirm structural integrity?
A2. Standard analytical techniques include:
- 1H/13C NMR: Peaks for dimethylindole (δ ~2.5–3.0 ppm for CH3), isopropylphenyl (δ ~1.2–1.4 ppm for CH(CH3)2), and acetamide carbonyl (δ ~165–170 ppm). Compare with reference spectra of similar compounds (e.g., indol-3-yl-oxoacetamides) .
- X-ray crystallography: Resolves stereochemical ambiguities; SHELX software is widely used for refinement .
- High-resolution mass spectrometry (HRMS): Validates molecular formula (e.g., C21H23N2O2).
Advanced Synthesis and Optimization
Q. Q3. How can low yields during the acylation step be addressed?
A3. Low yields often arise from steric hindrance at the indole C3 position or instability of the oxo-acetyl chloride intermediate. Mitigation strategies:
Q. Q4. What contradictions exist in reported synthetic protocols for analogous compounds, and how are they resolved?
A4. Discrepancies in yields (e.g., 58–100% for similar acetamides) may stem from substituent electronic effects. For example:
- Electron-withdrawing groups on the phenyl ring (e.g., nitro) reduce nucleophilicity, requiring longer reaction times .
- Use DoE (Design of Experiments) to systematically vary solvent polarity, temperature, and stoichiometry. Cross-validate with DFT calculations to predict reactivity trends .
Biological Evaluation
Q. Q5. What in vitro assays are suitable for initial biological screening of this compound?
A5. Prioritize assays based on structural analogs:
- Tubulin polymerization inhibition: Fluorescence-based assays using porcine brain tubulin, as seen in D-24851 (a related indol-3-yl-oxoacetamide) .
- Receptor binding assays: Screen against orexin-1 or vasopressin receptors, given the 4-isopropylphenyl group’s role in CNS permeability .
- Cytotoxicity profiling: Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to assess antiproliferative activity .
Q. Q6. How do structural modifications impact biological activity?
A6. Key SAR insights from related compounds:
- Indole N1-dimethylation: Enhances metabolic stability by blocking CYP450-mediated oxidation.
- 4-Isopropylphenyl group: Improves lipophilicity and blood-brain barrier penetration, critical for CNS targets .
- Acetamide carbonyl: Essential for hydrogen bonding with enzymatic active sites (e.g., tubulin’s colchicine-binding domain) .
Data Analysis and Mechanistic Studies
Q. Q7. How are crystallographic data analyzed to resolve hydrogen-bonding patterns in this compound?
A7. Use graph-set analysis (as per Etter’s formalism) to classify hydrogen bonds (e.g., N-H···O=C interactions). Software like Mercury (CCDC) visualizes networks, while SHELXL refines bond lengths/angles . Example:
Q. Q8. How can conflicting NMR data (e.g., split peaks) be interpreted?
A8. Peak splitting may indicate rotameric equilibria or dynamic processes. Solutions:
- Variable-temperature NMR: Cool samples to –40°C to slow conformational exchange.
- 2D experiments (e.g., NOESY): Detect spatial proximity between methyl groups and aromatic protons to confirm rotamer dominance .
Advanced Research Applications
Q. Q9. What in vivo models are appropriate for studying this compound’s pharmacokinetics?
A9. Based on structural analogs:
Q. Q10. How can computational methods guide the design of derivatives with improved potency?
A10. Combine:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
